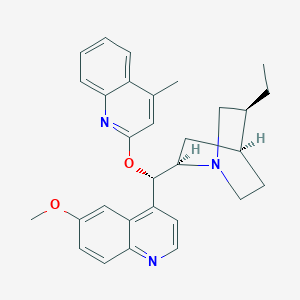
Éther de 4-méthyl-2-quinolyle d'hydroquinidine
Vue d'ensemble
Description
Hydroquinidine 4-methyl-2-quinolyl ether is a chemical compound with the empirical formula C30H33N3O2 and a molecular weight of 467.60 g/mol . It is a derivative of hydroquinidine, which is an alkaloid found in the bark of the cinchona tree. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Applications De Recherche Scientifique
Hydroquinidine 4-methyl-2-quinolyl ether has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, especially those targeting cardiovascular diseases.
Mécanisme D'action
Target of Action
It’s noted that this compound may affect the respiratory system .
Mode of Action
It’s known to be used as a catalyst in the asymmetric dihydroxylation of olefins , which suggests it may interact with its targets to facilitate chemical reactions.
Result of Action
As a catalyst in the asymmetric dihydroxylation of olefins , it likely facilitates chemical reactions at the molecular level, but the specific effects would depend on the context of its use.
Analyse Biochimique
Biochemical Properties
Hydroquinidine 4-methyl-2-quinolyl ether plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes and proteins to facilitate asymmetric dihydroxylation of olefins, leading to higher enantioselectivities . The compound’s interaction with enzymes such as oxidoreductases is crucial for its catalytic activity. These interactions are typically characterized by the formation of transient complexes that enhance the reaction rate and selectivity.
Cellular Effects
Hydroquinidine 4-methyl-2-quinolyl ether has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic fluxes. Studies have shown that hydroquinidine 4-methyl-2-quinolyl ether can induce changes in the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of hydroquinidine 4-methyl-2-quinolyl ether involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor or activator, depending on the specific biochemical context. It binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to either inhibition or activation of the enzyme, resulting in changes in gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroquinidine 4-methyl-2-quinolyl ether have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that hydroquinidine 4-methyl-2-quinolyl ether can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of hydroquinidine 4-methyl-2-quinolyl ether vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activities. At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
Hydroquinidine 4-methyl-2-quinolyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic fluxes. The compound can affect the levels of metabolites and the overall metabolic balance within cells. Its interactions with oxidoreductases and other enzymes play a crucial role in its metabolic effects .
Transport and Distribution
Within cells and tissues, hydroquinidine 4-methyl-2-quinolyl ether is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
Hydroquinidine 4-methyl-2-quinolyl ether exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Méthodes De Préparation
The synthesis of Hydroquinidine 4-methyl-2-quinolyl ether involves several steps. One common method includes the reaction of hydroquinidine with 4-methyl-2-quinolyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the etherification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale production.
Analyse Des Réactions Chimiques
Hydroquinidine 4-methyl-2-quinolyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction produces dihydroquinoline derivatives.
Comparaison Avec Des Composés Similaires
Hydroquinidine 4-methyl-2-quinolyl ether can be compared with other similar compounds, such as:
Hydroquinidine 9-phenanthryl ether: This compound has a phenanthryl group instead of a quinolyl group, which affects its reactivity and applications.
Hydroquinidine 4-chlorobenzoate:
Hydroquinine 4-methyl-2-quinolyl ether: This is a closely related compound with similar applications but different stereochemistry.
The uniqueness of Hydroquinidine 4-methyl-2-quinolyl ether lies in its specific quinolyl substitution, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
135042-89-6 |
|---|---|
Formule moléculaire |
C30H33N3O2 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
2-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline |
InChI |
InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21-,28+,30-/m0/s1 |
Clé InChI |
XNLQXNDAUCSSKU-YVFWCQEHSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C |
SMILES isomérique |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


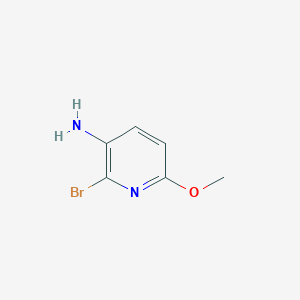

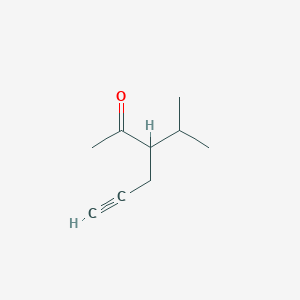


![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
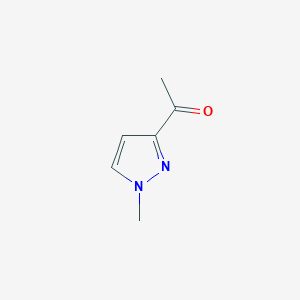
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
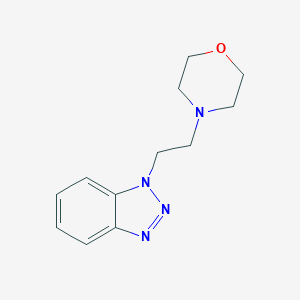
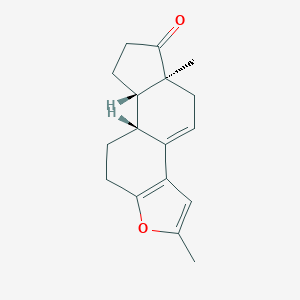
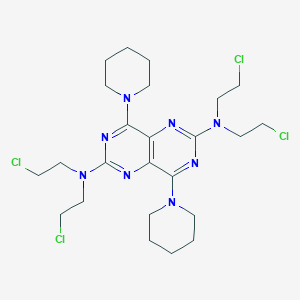
![[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate](/img/structure/B144908.png)


